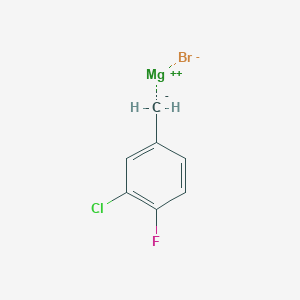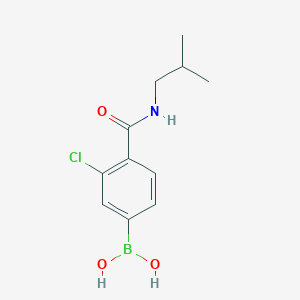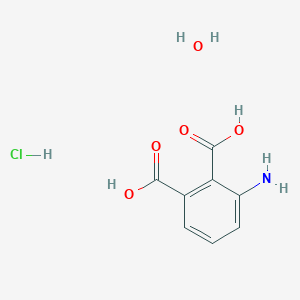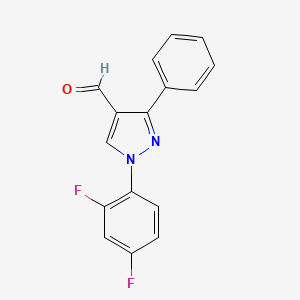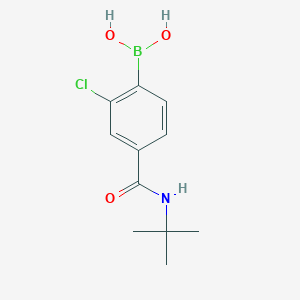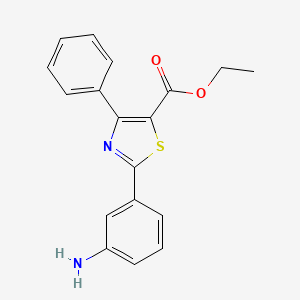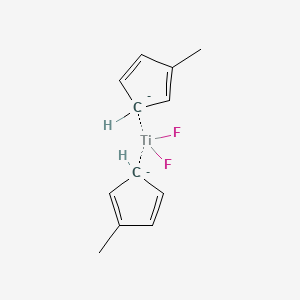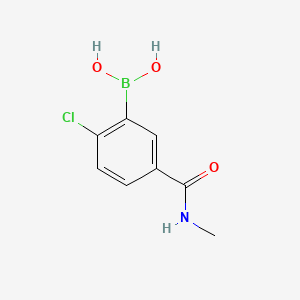
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, also known as 3-Chloro-5-amino-2-methylcyclohex-1-ene, is a cyclic organic compound that has been studied extensively in scientific research. It has been used in a variety of applications, including drug design, synthetic chemistry, and biochemistry. This compound has a wide range of properties, making it an attractive target for research.
Scientific Research Applications
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene has been studied extensively in scientific research. It has been used in drug design as a potential building block for the synthesis of new drugs. It has also been used in synthetic chemistry to prepare new molecules. In addition, it has been used in biochemistry to study enzyme catalysis and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene is not fully understood. However, it is believed to interact with proteins and enzymes in the body to produce a variety of effects. It is thought to act as a competitive inhibitor of enzymes, and it is believed to bind to certain proteins and enzymes to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene are not fully understood. However, it has been studied extensively in scientific research and has been found to have a variety of effects. In animal studies, it has been found to act as an anti-inflammatory agent and to reduce pain. It has also been found to have anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been found to have neuroprotective and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene in lab experiments include its high yield in synthesis, its wide range of properties, and its potential for use in drug design. However, there are some limitations to using this compound in lab experiments. These include its potential toxicity and its potential to interact with other molecules in the body.
Future Directions
The potential future directions for 3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene include further study of its mechanism of action, its biochemical and physiological effects, and its potential use in drug design. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral agent. Finally, further research could be conducted to explore its potential for use in synthetic chemistry and biochemistry.
Synthesis Methods
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-onemino-2-methylcyclohex-1-ene can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a catalyst. This method has been used in various studies to synthesize the compound in high yields. Another method involves the reaction of 3-chloro-2-methylcyclohex-1-ene with an amine in the presence of a palladium catalyst. This method has been found to yield the desired product in high yields with good selectivity.
properties
IUPAC Name |
3-(3-amino-5-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-14(2)7-12(6-13(18)8-14)17-11-4-9(15)3-10(16)5-11/h3-6,17H,7-8,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWMZXANDLAFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC(=C2)N)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Amino-5-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

